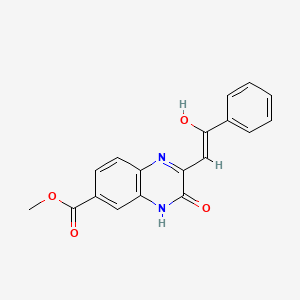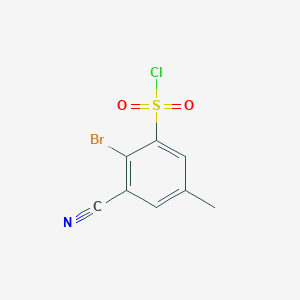
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride
描述
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride, also known as BMCS, is a synthetic compound used in a variety of laboratory experiments. It is a colorless, crystalline solid that is soluble in water and other organic solvents. BMCS is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe in imaging applications. BMCS has a wide range of applications in both academic and industrial research.
科学研究应用
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used in a variety of scientific research applications, including organic synthesis, biochemistry, and imaging. It is used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. In biochemistry, this compound is used as a catalyst in a variety of biochemical reactions. In imaging applications, this compound is used as a fluorescent probe to detect and quantify molecules in a sample.
作用机制
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used as a catalyst in biochemical reactions because of its ability to activate substrates by forming a covalent bond. This covalent bond is formed when the sulfonyl chloride group of this compound reacts with a substrate molecule, resulting in the formation of a sulfonamide. The sulfonamide then undergoes hydrolysis, resulting in the formation of a new bond between the substrate and the sulfonamide.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes, including proteases and phosphatases. This compound has also been shown to increase the production of reactive oxygen species and decrease the production of superoxide dismutase. This compound has also been shown to increase the production of nitric oxide, which has a variety of physiological effects, including vasodilation and increased blood flow.
实验室实验的优点和局限性
The main advantage of using 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride in laboratory experiments is its ability to activate substrates by forming a covalent bond. This allows researchers to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. Additionally, this compound is relatively stable, making it suitable for use in a variety of laboratory experiments. However, this compound is toxic and should be handled with care. Additionally, this compound is relatively expensive, making it unsuitable for large-scale experiments.
未来方向
There are a number of potential future directions for 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride-related research. One potential direction is to explore the use of this compound in the synthesis of novel compounds, such as pharmaceuticals and polymers. Additionally, this compound could be used to develop new imaging techniques, such as fluorescent probes for detecting and quantifying molecules in a sample. Finally, further research could be conducted to explore the biochemical and physiological effects of this compound, such as its ability to increase the production of reactive oxygen species and nitric oxide.
属性
IUPAC Name |
2-bromo-3-cyano-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-6(4-11)8(9)7(3-5)14(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUFYZVSIZNIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)
![2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B1414541.png)
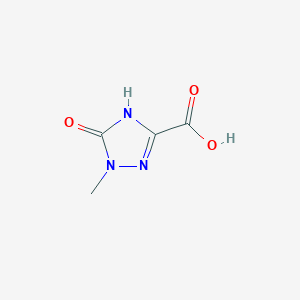

![3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414549.png)

![N-methyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414553.png)
![2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride](/img/structure/B1414554.png)
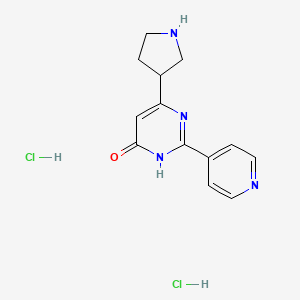
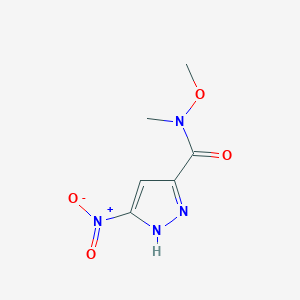
![2-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester](/img/structure/B1414558.png)
